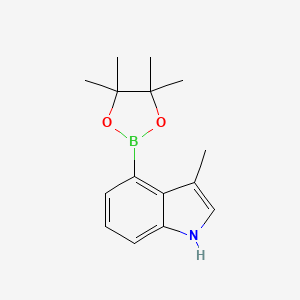

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic acid derivative with a complex molecular structure. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.

Properties

IUPAC Name |

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-9-17-12-8-6-7-11(13(10)12)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXKZUOWRUJDOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CNC3=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801165370 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449581-04-7 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449581-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the boronic acid group.

Substitution: Substitution reactions, particularly Suzuki-Miyaura cross-coupling, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., sodium carbonate) are typically employed in substitution reactions.

Major Products Formed:

Oxidation: Various oxidized derivatives, depending on the specific conditions.

Reduction: Reduced boronic acid derivatives.

Substitution: Coupling products with various aryl or vinyl groups.

Scientific Research Applications

This compound finds applications in several fields:

Chemistry: It is widely used in cross-coupling reactions to synthesize complex organic molecules.

Biology: It can be used as a building block in the synthesis of biologically active compounds.

Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved are typically related to the specific reactions it undergoes.

Comparison with Similar Compounds

4-Methyl-1H-indole

3-Methyl-1H-indole

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Uniqueness: 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to its specific substitution pattern and the presence of the boronic acid group, which makes it particularly useful in cross-coupling reactions compared to other indole derivatives.

Biological Activity

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.

The compound is characterized by its unique structure which includes a dioxaborolane moiety that may contribute to its biological properties. Its molecular formula is , and it has a melting point range of 129–134 °C .

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with boronic acid pinacol esters under controlled conditions. The following general steps outline the synthesis process:

- Reagents : Indole derivative and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Solvent : Common solvents include DMF or acetonitrile.

- Conditions : The reaction is usually conducted under an inert atmosphere at elevated temperatures (e.g., 90 °C) for several hours.

- Purification : The product is purified using column chromatography.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives targeting specific cancer cell lines showed inhibition of cell proliferation and induction of apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibition of specific kinases |

The proposed mechanism involves the interaction of the compound with cellular pathways that regulate apoptosis and cell cycle progression. For example, it may inhibit certain kinases involved in cancer cell signaling pathways .

Case Studies

-

Case Study on Anticancer Activity :

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis compared to the control group . -

Antimicrobial Study :

Another study investigated its antimicrobial properties against various strains of bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL .

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

- Suzuki Coupling : The boronate ester group enables palladium-catalyzed coupling with aryl halides. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in polar aprotic solvents (DMF, THF) at 80–100°C .

- CuAAC : Similar indole derivatives are synthesized using CuI in PEG-400/DMF mixtures, with azide intermediates reacting with alkynes (e.g., 4-ethynylanisole) at room temperature for 12 hours . Key Metrics : Yields vary (30–50%) depending on substituents and reaction conditions .

Q. How is the structure of this compound validated after synthesis?

Use a combination of:

- ¹H/¹³C NMR : Analyze chemical shifts (e.g., δ 7.6–6.8 ppm for aromatic protons, δ 1.3 ppm for pinacol methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- TLC : Monitor reaction progress using 70:30 EtOAc/hexanes (Rf ~0.3–0.4) .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura coupling involving this boronate ester?

- Catalyst Selection : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress protodeboronation.

- Solvent Systems : Test mixed solvents (e.g., DMF/H₂O) to enhance solubility of hydrophilic byproducts.

- Temperature Control : Gradual heating (50°C → 100°C) minimizes side reactions. Data Insight : In analogous reactions, yields improved from 30% to 50% by replacing CuI with Pd(OAc)₂ .

Q. How to resolve contradictions in reported yields for similar indole-boronate syntheses?

Analyze variables:

- Substituent Effects : Electron-withdrawing groups (e.g., Br, F) may slow coupling kinetics, reducing yields .

- Purification Methods : Flash chromatography (EtOAc/hexanes) vs. recrystallization can impact recovery rates.

- Catalyst Loading : Higher Pd/Cu ratios (10 mol%) may improve efficiency but increase costs .

Q. What strategies are effective for X-ray crystallographic refinement of this compound?

Use SHELXL for small-molecule refinement:

Q. How to mitigate air/moisture sensitivity during storage and handling?

- Storage : Keep under inert gas (N₂/Ar) at –20°C in sealed, amber vials.

- Handling : Use gloveboxes for weighing and reaction setup. Supplier Data : Commercial sources recommend desiccants (molecular sieves) for long-term stability .

Q. What purification challenges arise with this compound, and how are they addressed?

- Byproduct Removal : Residual DMF is eliminated by vacuum drying at 90°C .

- Column Chromatography : Optimize gradient elution (hexanes → EtOAc) to separate boronate esters from unreacted starting materials.

- Recrystallization : Use EtOAc/hexanes (1:3) for high-purity crystals .

Q. How can this compound serve as a building block for bioactive molecule design?

Q. What mechanistic insights are critical for palladium-catalyzed reactions with this boronate?

Study:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.